Ceftriaxone disodium salt hemiheptahydrate

概要

説明

Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic. It is widely used for the treatment of bacterial infections in various parts of the body, including the respiratory tract, skin, soft tissue, and urinary tract . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

準備方法

Synthetic Routes and Reaction Conditions

Ceftriaxone disodium salt hemiheptahydrate is synthesized through a series of chemical reactions involving the formation of the beta-lactam ring, which is crucial for its antibiotic activity. The synthesis typically involves the following steps:

Formation of the beta-lactam ring: This is achieved through the cyclization of a suitable precursor.

Introduction of the thiazole ring: This step involves the incorporation of a thiazole ring into the beta-lactam structure.

Formation of the disodium salt: The final step involves the conversion of the compound into its disodium salt form, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.

Purification steps: These include crystallization, filtration, and drying to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

Ceftriaxone disodium salt hemiheptahydrate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves the breaking of the beta-lactam ring in the presence of water, leading to the inactivation of the antibiotic.

Oxidation and Reduction: These reactions can modify the functional groups present in the compound, affecting its stability and activity.

Substitution Reactions: These involve the replacement of one functional group with another, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Water: For hydrolysis reactions.

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include:

Degraded products: From hydrolysis, which are inactive forms of the antibiotic.

Oxidized or reduced derivatives: Which may have altered activity or stability.

科学的研究の応用

Clinical Applications

Ceftriaxone is widely utilized in clinical settings due to its effectiveness against serious infections. It is particularly noted for its:

- Treatment of Infections : Ceftriaxone is effective in treating infections such as pneumonia, meningitis, and sepsis caused by susceptible organisms. Its long half-life allows for once-daily dosing, enhancing patient compliance .

- Neuroprotective Effects : Recent studies have indicated that ceftriaxone may have neuroprotective properties, potentially benefiting patients with traumatic brain injuries .

Table 1: Clinical Uses of Ceftriaxone

| Infection Type | Indications | Administration Route |

|---|---|---|

| Meningitis | Bacterial meningitis | Intravenous |

| Pneumonia | Community-acquired pneumonia | Intravenous |

| Sepsis | Severe systemic infections | Intravenous |

| Urinary Tract Infections | Complicated UTIs | Intravenous or IM |

Pharmacological Research

Ceftriaxone's pharmacokinetic properties make it a valuable subject for research:

- Mechanism of Action : It inhibits mucopeptide synthesis in bacterial cell walls by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis .

- Resistance Studies : Research has focused on understanding the mechanisms of bacterial resistance to ceftriaxone, which is crucial for developing new therapeutic strategies .

In biochemical research, ceftriaxone serves multiple roles:

- Model Compound : It is used as a model compound to study the reactivity and stability of beta-lactam antibiotics under various conditions .

- Antibiotic Development : Researchers utilize ceftriaxone in the development of new antibiotic formulations and delivery systems due to its established efficacy and safety profile .

Table 3: Biochemical Properties of Ceftriaxone

| Property | Description |

|---|---|

| Solubility | Soluble in water (up to 100 mM) |

| Stability | Sensitive to light; stable at -20°C |

| Degradation Products | Inactive hydrolysis products |

Case Studies and Research Findings

Several studies highlight the clinical efficacy and safety profile of ceftriaxone:

- A study conducted on patients with acute renal failure demonstrated that ceftriaxone could be safely administered without significant adverse effects when monitored properly.

- Another research focused on the implications of ceftriaxone in treating neonatal encephalopathy showed promising results in reducing neurological deficits .

作用機序

Ceftriaxone disodium salt hemiheptahydrate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell .

類似化合物との比較

Similar Compounds

Cefotaxime: Another third-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.

Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to ceftriaxone.

Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity.

Uniqueness

Ceftriaxone disodium salt hemiheptahydrate is unique due to its long half-life, which allows for once-daily dosing. It also has excellent penetration into the meninges, eyes, and inner ear, making it effective for treating infections in these areas .

生物活性

Ceftriaxone disodium salt hemiheptahydrate is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This compound is extensively used in clinical settings for treating various infections due to its effectiveness against both Gram-positive and Gram-negative bacteria. This article provides an in-depth exploration of its biological activity, pharmacological properties, and relevant research findings.

Ceftriaxone exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts the normal function of these enzymes, leading to structural instability and eventual cell lysis .

Key Mechanisms:

- Inhibition of PBPs : Ceftriaxone binds to PBPs, preventing the cross-linking of peptidoglycan layers.

- Bactericidal Activity : The disruption of cell wall synthesis results in bactericidal effects, making ceftriaxone effective against a wide range of bacteria .

Pharmacokinetics

Ceftriaxone has unique pharmacokinetic properties that enhance its therapeutic effectiveness:

- Bioavailability : Administered via injection, it has less than 1% bioavailability when given orally .

- Volume of Distribution : Ranges from 5.78 to 35.2 L depending on the patient's condition (healthy vs. septic) .

- Half-life : The elimination half-life is approximately 5.8 to 8.7 hours, with extended half-life in certain tissues such as middle ear fluid (up to 25 hours) .

Biological Activity Against Bacteria

Ceftriaxone demonstrates significant activity against various bacterial strains, including:

- Gram-positive Bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive), and Streptococcus pyogenes.

- Gram-negative Bacteria : Escherichia coli, Klebsiella pneumoniae, Neisseria gonorrhoeae, and Haemophilus influenzae .

Table 1: Susceptibility of Bacterial Strains to Ceftriaxone

| Bacterial Strain | Susceptibility |

|---|---|

| Streptococcus pneumoniae | Sensitive |

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Neisseria gonorrhoeae | Sensitive |

Case Studies and Research Findings

Several studies have highlighted the clinical efficacy and safety profile of ceftriaxone:

- Post-Renal Acute Renal Failure : A retrospective study evaluated 31 pediatric cases where ceftriaxone was associated with post-renal acute renal failure (PARF). The findings indicated a need for careful monitoring during treatment .

- Stability Studies : Research on ceftriaxone sodium products demonstrated that environmental factors such as humidity significantly affect the stability and efficacy of ceftriaxone formulations. It was found that generic formulations might exhibit inferior stability compared to branded products under certain conditions .

- Solubility Studies : Investigations into the solubility of this compound revealed that its solubility increases with temperature but decreases in the presence of acetone. This information is crucial for optimizing formulation strategies .

Table 2: Solubility of this compound

| Temperature (K) | Solubility in Water (g/100 mL) | Solubility in Acetone (g/100 mL) |

|---|---|---|

| 298.15 | X g | Y g |

| 308.15 | A g | B g |

| 318.15 | C g | D g |

特性

Key on ui mechanism of action |

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |

|---|---|

CAS番号 |

104376-79-6 |

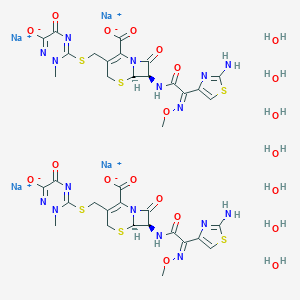

分子式 |

C18H19N8NaO8S3 |

分子量 |

594.6 g/mol |

IUPAC名 |

sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate |

InChI |

InChI=1S/C18H18N8O7S3.Na.H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;1H2/q;+1;/p-1/b24-8+;;/t9-,15-;;/m1../s1 |

InChIキー |

GSFNZSQZXKBTJB-GNXCPKRQSA-M |

SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

異性体SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

正規SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.[Na+] |

外観 |

White to Off White Solid |

melting_point |

>155 °C |

ピクトグラム |

Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

73384-59-5 (Parent) |

同義語 |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of ceftriaxone disodium salt hemiheptahydrate and how is it synthesized?

A1: While the abstract doesn't provide the full chemical structure of this compound, it describes its synthesis []. The compound is synthesized by reacting 7-amino-3-{[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4- triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid (7-ACT) with 2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thioester (MAEM) in the presence of a base like trimethylamine. This reaction yields this compound.

Q2: What makes this specific synthesis method advantageous according to the research?

A2: The research highlights that this method provides a more "economical and easy" way to obtain this compound []. This suggests that compared to other potential synthesis routes, this method may be more cost-effective due to factors like cheaper reagents or simpler reaction conditions, making it potentially more suitable for large-scale production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。